

Boc-L-phenylglycinol chemical structure and stereochemistry

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Compound of Interest

Compound Name: (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate

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Boc-L-phenylglycinol: A Comprehensive Technical Guide

Introduction

Boc-L-phenylglycinol, a chiral amino alcohol protected with a tert-butyloxycarbonyl (Boc) group, is a pivotal building block in modern organic synthesis and medicinal chemistry. Its defined stereochemistry and versatile reactivity make it an invaluable intermediate for the synthesis of complex pharmaceuticals, chiral ligands, and modified peptides. The Boc protecting group enhances stability and solubility in organic solvents, while being readily removable under acidic conditions, a crucial feature for multi-step synthetic strategies.^{[1][2]} This guide provides an in-depth overview of its chemical structure, stereochemical properties, and applications, complete with detailed experimental protocols for its synthesis and use.

Chemical Structure and Identification

Boc-L-phenylglycinol is structurally characterized by a phenyl group and a hydroxymethyl group attached to a chiral carbon, which also bears a Boc-protected amine.

- IUPAC Name: tert-butyl ((S)-2-hydroxy-1-phenylethyl)carbamate
- Synonyms: (S)-(+)-2-(Boc-amino)-2-phenylethanol, Boc-L-Phg-ol^[1]

- Chemical Formula: $C_{13}H_{19}NO_3$ [\[1\]](#)[\[3\]](#)
- Linear Formula: $(CH_3)_3CO_2CNHCH(C_6H_5)CH_2OH$ [\[4\]](#)

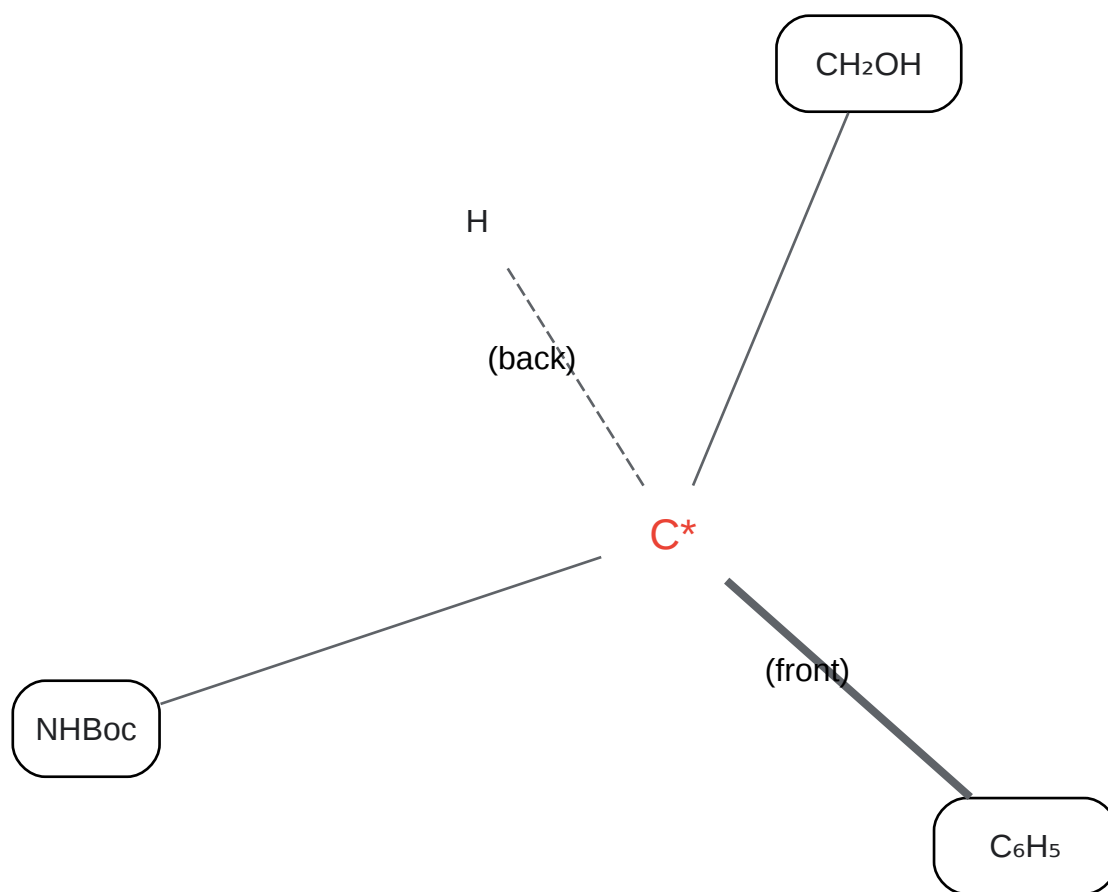
Table 1: Chemical Identifiers

Identifier	Value	Reference
CAS Number	117049-14-6	[1] [3] [5]
Molecular Weight	237.29 g/mol	[3]
SMILES	<chem>CC(C)(C)OC(=O)N--INVALID-LINK--c1ccccc1</chem>	
InChI Key	IBDIOGYTZBKRGJ-LLVKDONJSA-N	
MDL Number	MFCD00274206	[1]

Stereochemistry

The stereochemical integrity of Boc-L-phenylglycinol is fundamental to its utility, particularly in asymmetric synthesis where it can act as a chiral auxiliary or a precursor to enantiomerically pure target molecules.[\[1\]](#)

The "L" designation in its name corresponds to the (S)-configuration at the chiral carbon atom (the carbon bonded to the phenyl group, the nitrogen, the hydroxymethyl group, and a hydrogen atom). This configuration is confirmed by its positive optical rotation. Its enantiomer, Boc-D-phenylglycinol, exhibits a nearly equal but opposite negative optical rotation.



(S)-configuration

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Caption: Stereochemistry of Boc-L-phenylglycinol, highlighting the (S)-chiral center.

Physicochemical Properties

The physical and chemical properties of Boc-L-phenylglycinol are summarized below. These data are critical for designing experimental conditions, including reaction setups and purification strategies.

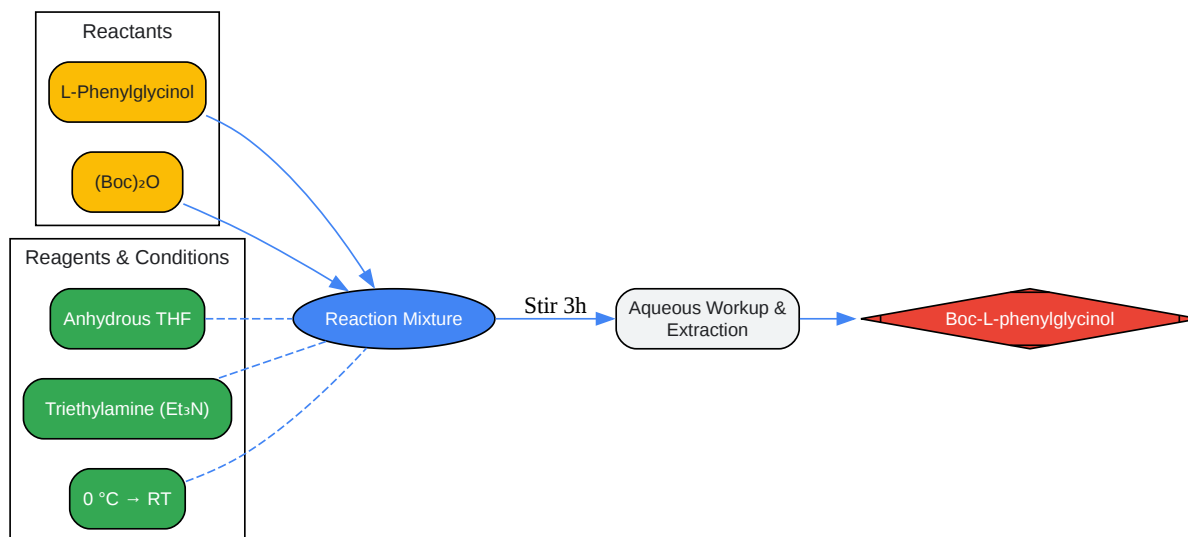
Table 2: Physicochemical Data

Property	Value	Reference
Appearance	White crystalline solid	[1][3]
Melting Point	136-140 °C	[1][3]
Boiling Point	382.4 ± 35.0 °C (Predicted)	[3]
Density	1.101 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	11.55 ± 0.46 (Predicted)	[3]
Optical Rotation [α]	+37° (c=1, Chloroform, 19°C)	[3]
+59 ± 1° (c=1, Methanol, 20°C)	[1]	
Optical Purity	ee: 99% (GLC)	
Solubility	Readily soluble in water; Soluble in DCM, THF, MeOH	[3][6][7]

Experimental Protocols

Synthesis of Boc-L-phenylglycinol

This protocol describes the N-protection of L-phenylglycinol using di-tert-butyl dicarbonate ((Boc)₂O). The procedure is adapted from a reliable method for the synthesis of the corresponding enantiomer.[6][7]



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Caption: Synthetic pathway for Boc-L-phenylglycinol from L-phenylglycinol.

Materials:

- (S)-(-)-2-Phenylglycinol
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Anhydrous tetrahydrofuran (THF)
- Triethylamine (Et₃N)
- Dichloromethane (DCM)
- 1N Hydrochloric acid (HCl)

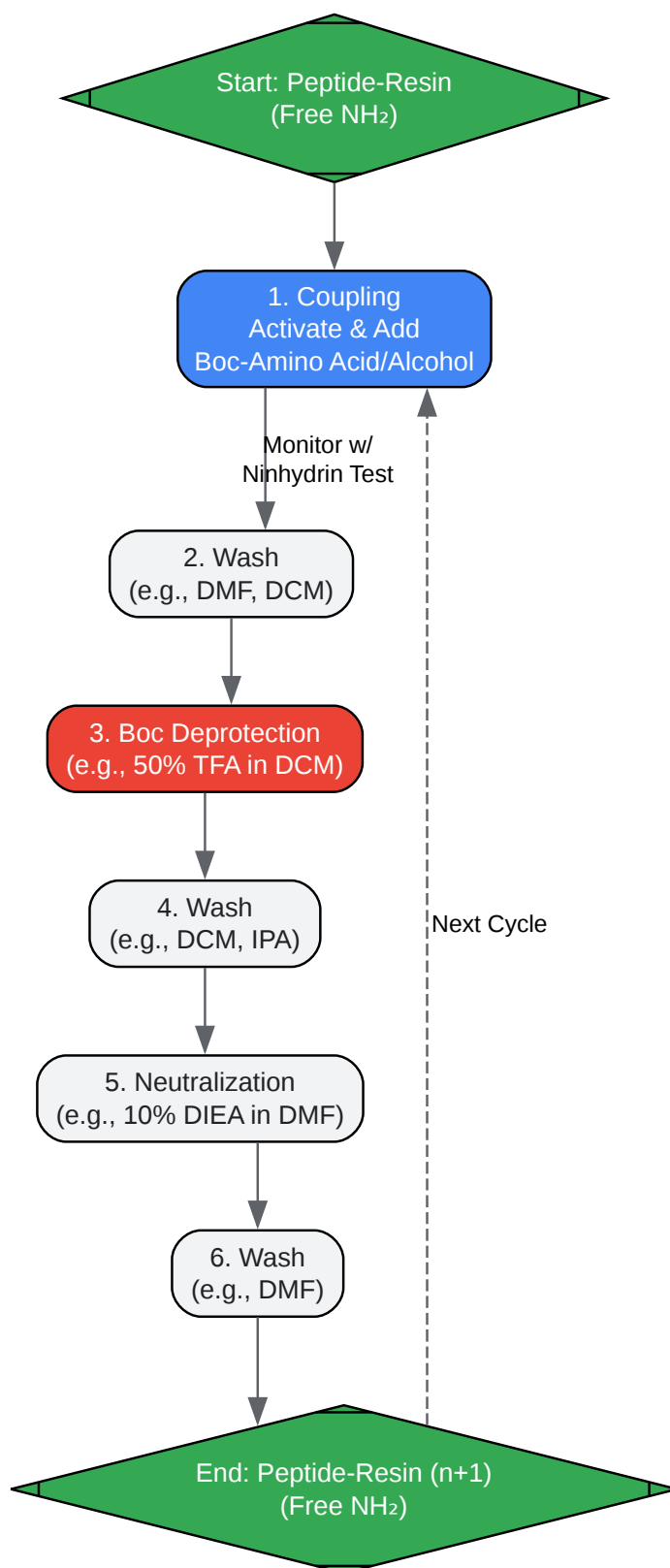
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask, dissolve (S)-(-)-2-phenylglycinol (1.0 eq) in anhydrous THF.
- Add triethylamine (1.2 eq) to the solution.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in THF to the cooled reaction mixture.
- Stir the reaction continuously for 3 hours at 0 °C, then allow it to warm to room temperature.
- Monitor the reaction to completion using Thin Layer Chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
- Dissolve the resulting residue in dichloromethane (DCM).
- Wash the organic layer with 1N HCl, followed by a saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-phenylglycinol as a white solid.^{[6][7]}

Application: Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

Boc-L-phenylglycinol is a valuable building block in Boc-SPPS. The following diagram illustrates a typical cycle for the addition of one amino acid residue to a growing peptide chain on a solid support.



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Caption: General workflow for a single cycle of Boc Solid-Phase Peptide Synthesis (SPPS).

Applications in Research and Development

Boc-L-phenylglycinol's unique structure makes it a versatile tool for chemists in both academic and industrial settings.

- **Pharmaceutical Development:** It is a key intermediate in the synthesis of various pharmaceuticals.[1] It has been utilized as a chiral auxiliary in the synthesis of widely used drugs such as the antidiabetic agent saxagliptin and the antidepressants femoxetine and paroxetine.[3]
- **Peptide Synthesis:** The compound is frequently used in solid-phase peptide synthesis to introduce non-natural amino alcohol moieties into peptide chains, which can enhance stability, solubility, and biological activity.[1]
- **Asymmetric Synthesis:** As a chiral building block, it provides a reliable source of stereochemistry for the synthesis of enantiomerically pure compounds.[1] It is also employed in the development of chiral catalysts and ligands that are vital for stereoselective transformations.[1]
- **Biochemical Research:** The molecule is applied in studies of enzyme mechanisms and protein interactions, offering insights that can guide the design of new therapeutic agents.[1]

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References

- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. (+)-N-Boc- L -a-phenylglycinol 99 117049-14-6 [sigmaaldrich.com]
- 5. 117049-14-6 · Boc-L-phenylglycinol · Boc-L-phenylglycinol 【詳細情報】 | 試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 6. BOC-L-Phenylglycinol | 117049-14-6 [chemicalbook.com]
- 7. BOC-L-Phenylglycinol CAS#: 117049-14-6 [m.chemicalbook.com]
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